

Ac-IETD-AMC: A Comprehensive Technical Guide to its Specificity for Caspases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-IETD-AMC

Cat. No.: B1343769

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Introduction

The study of apoptosis, or programmed cell death, is a cornerstone of modern cell biology and a critical area of research in fields ranging from oncology to neurodegenerative diseases. Central to the apoptotic process is a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens and, upon activation, execute the dismantling of the cell through a proteolytic cascade. Understanding the specific roles of individual caspases is paramount for developing targeted therapeutics. **Ac-IETD-AMC** (N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate widely utilized to probe the activity of specific caspases, primarily the initiator caspase-8. This technical guide provides an in-depth analysis of the substrate specificity of **Ac-IETD-AMC**, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Ac-IETD-AMC Substrate Specificity

Ac-IETD-AMC is designed to mimic the natural cleavage site of procaspase-3 by caspase-8, the tetrapeptide sequence IETD (Ile-Glu-Thr-Asp). Upon cleavage by an active caspase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a measurable increase in fluorescence. While **Ac-IETD-AMC** is predominantly recognized as a caspase-8 substrate, its specificity is not absolute. To provide a clear understanding of its utility and limitations, the following table summarizes the available kinetic parameters, Michaelis

constant (K_m) and catalytic rate constant (k_{cat}), for the interaction of **Ac-IETD-AMC** with various caspases. The catalytic efficiency (k_{cat}/K_m) is a crucial metric for comparing the specificity of an enzyme for different substrates.

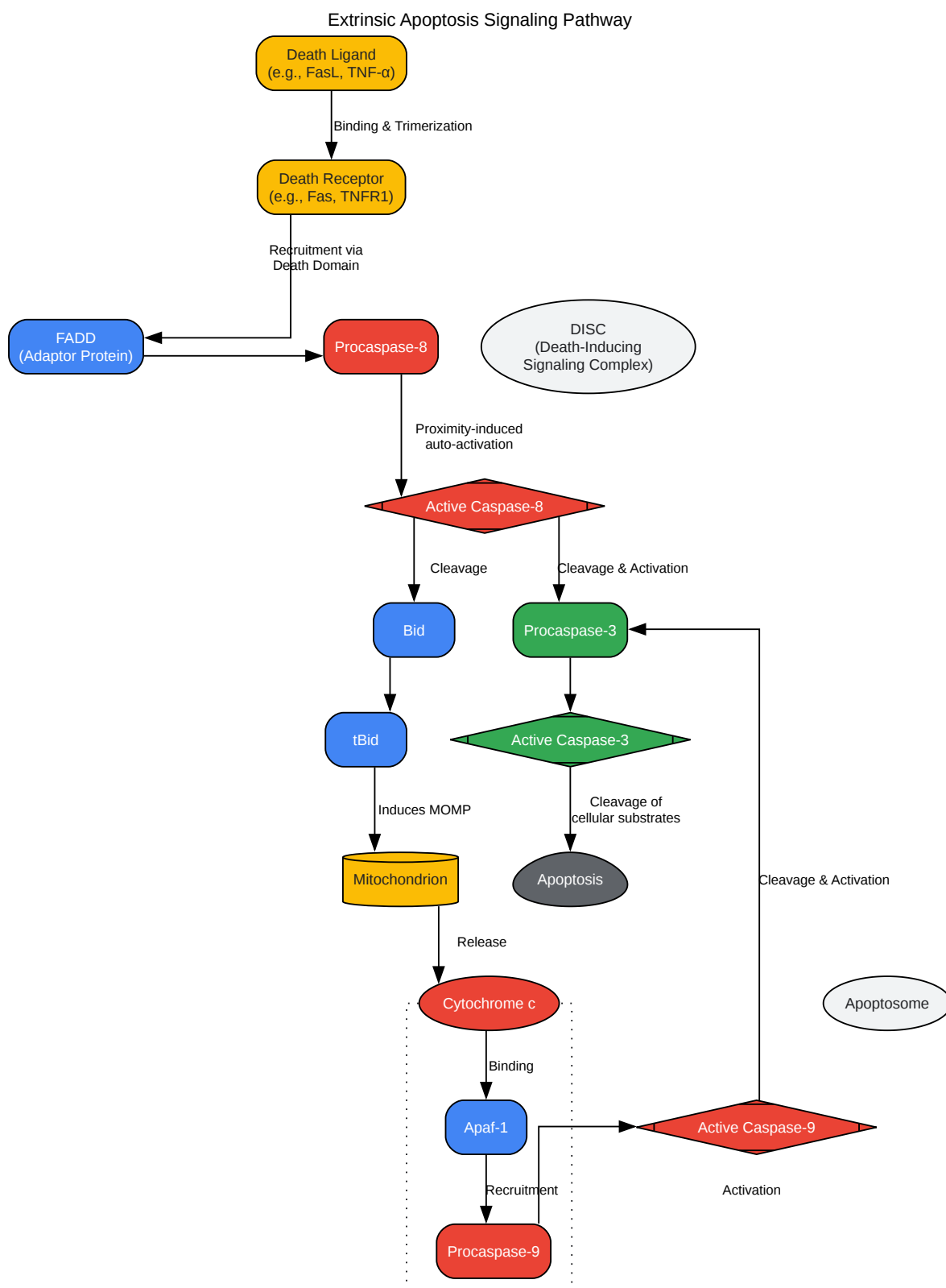
Caspase	K_m (μM)	k_{cat} (s^{-1})	k_{cat}/K_m ($M^{-1}s^{-1}$)	Primary Role
Caspase-8	~11.8	1.3	1.1×10^5	Initiator (Extrinsic)
Caspase-3	~15.6	0.04	2.6×10^3	Executioner
Caspase-6	>100	-	-	Executioner
Caspase-7	>100	-	-	Executioner
Caspase-9	>100	-	-	Initiator (Intrinsic)
Granzyme B	~10	-	-	Cytotoxic Protease

Note: The kinetic constants presented are approximate values compiled from various sources and can vary depending on the experimental conditions. A dash (-) indicates that reliable data for **Ac-IETD-AMC** is not readily available, suggesting low or negligible activity.

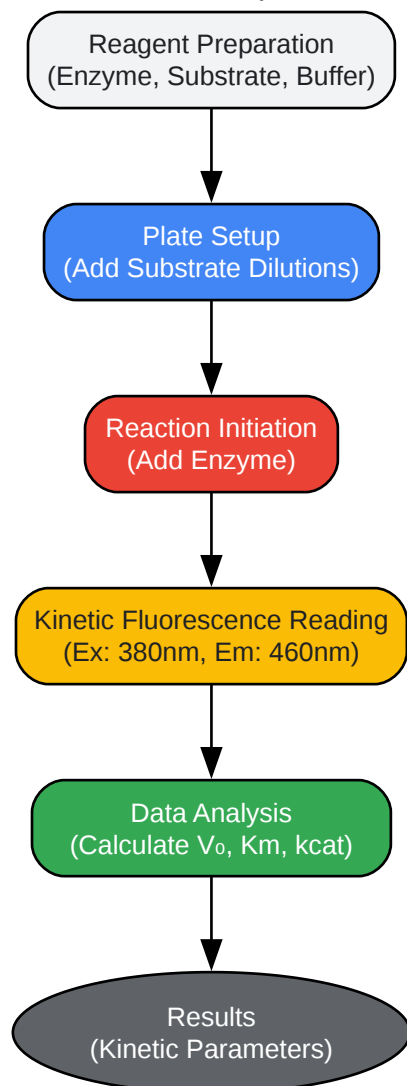
As the data indicates, **Ac-IETD-AMC** exhibits a significantly higher catalytic efficiency for caspase-8 compared to the executioner caspase-3. Its activity towards other caspases such as -6, -7, and -9 is reported to be minimal. It is also important to note that Granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated cell death, can also cleave **Ac-IETD-AMC** with an affinity similar to caspase-8.^[1] This cross-reactivity should be considered when interpreting results from complex biological samples.

Signaling Pathways Involving Caspase-8

Caspase-8 is the apical caspase in the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. The following diagram illustrates the canonical extrinsic apoptosis pathway leading to the activation of caspase-8.



General Workflow for Caspase Activity Assay



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References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]

- To cite this document: BenchChem. [Ac-IETD-AMC: A Comprehensive Technical Guide to its Specificity for Caspases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343769#ac-ietd-amc-substrate-specificity-for-caspases]

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